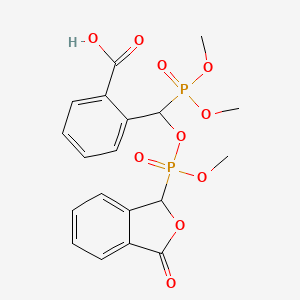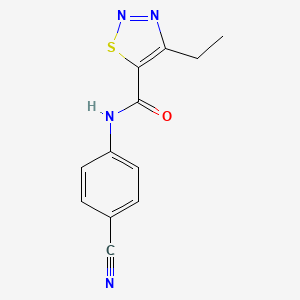
5-Amino-6-(aminomethyl)pyridin-3-ol
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
5-Amino-6-(aminomethyl)pyridin-3-ol is a heterocyclic organic compound with the molecular formula C6H8N2O It is a derivative of pyridine, a basic heterocyclic organic compound with a nitrogen atom in the ring
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 5-Amino-6-(aminomethyl)pyridin-3-ol can be achieved through several methods. One common approach involves the reaction of pyridine derivatives with appropriate amines and reducing agents. For example, a base-catalyzed three-component reaction involving ynals, isocyanates, and amines can yield highly decorated pyridine derivatives . Another method involves the use of Grignard reagents and pyridine N-oxides, followed by treatment with acetic anhydride .
Industrial Production Methods
Industrial production of this compound typically involves large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The use of environmentally benign and cost-effective reagents is preferred to minimize the environmental impact and production costs.
Chemical Reactions Analysis
Types of Reactions
5-Amino-6-(aminomethyl)pyridin-3-ol undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding N-oxides.
Reduction: Reduction reactions can convert the compound into different reduced forms.
Substitution: The amino and hydroxyl groups in the compound can participate in substitution reactions with various electrophiles.
Common Reagents and Conditions
Common reagents used in these reactions include:
Oxidizing agents: Such as hydrogen peroxide and potassium permanganate.
Reducing agents: Such as sodium borohydride and lithium aluminum hydride.
Electrophiles: Such as alkyl halides and acyl chlorides.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation can yield N-oxides, while substitution reactions can produce various substituted pyridine derivatives.
Scientific Research Applications
5-Amino-6-(aminomethyl)pyridin-3-ol has several scientific research applications:
Medicinal Chemistry: The compound is used in the synthesis of various pharmaceuticals, including anticancer agents and antibiotics.
Biology: It is used in the study of enzyme inhibitors and receptor agonists.
Materials Science: The compound is used in the development of new materials with unique properties, such as polymers and dyes.
Industry: It is used as an intermediate in the production of agrochemicals and other industrial chemicals.
Mechanism of Action
The mechanism of action of 5-Amino-6-(aminomethyl)pyridin-3-ol involves its interaction with specific molecular targets and pathways. For example, it can act as an agonist or antagonist at various receptors, influencing cellular signaling pathways . The compound’s effects are mediated through its binding to specific proteins and enzymes, leading to changes in their activity and function.
Comparison with Similar Compounds
Similar Compounds
Muscimol: A psychoactive isoxazole that acts as a GABA receptor agonist.
6-Aminopyridin-3-ol: A phenolic antioxidant with significant biological activity.
Uniqueness
5-Amino-6-(aminomethyl)pyridin-3-ol is unique due to its specific structural features, such as the presence of both amino and hydroxyl groups on the pyridine ring. This allows it to participate in a wide range of chemical reactions and interact with various biological targets, making it a versatile compound in scientific research and industrial applications.
Properties
Molecular Formula |
C6H9N3O |
|---|---|
Molecular Weight |
139.16 g/mol |
IUPAC Name |
5-amino-6-(aminomethyl)pyridin-3-ol |
InChI |
InChI=1S/C6H9N3O/c7-2-6-5(8)1-4(10)3-9-6/h1,3,10H,2,7-8H2 |
InChI Key |
MPQFHPFVWJWGNF-UHFFFAOYSA-N |
Canonical SMILES |
C1=C(C=NC(=C1N)CN)O |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.




![4-Bromobenzaldehyde [4-(diphenylamino)-6-(2,2,2-trifluoroethoxy)-1,3,5-triazin-2-yl]hydrazone](/img/structure/B14915859.png)







![(5-Bromofuran-2-yl)(6,7-dihydrothieno[3,2-c]pyridin-5(4h)-yl)methanone](/img/structure/B14915909.png)
![4-Methoxy-6-(1-(piperidin-4-yl)-1H-pyrazol-4-yl)pyrazolo[1,5-a]pyridine-3-carbonitrile](/img/structure/B14915918.png)
![4-Ethyl-7,8-dihydro-1H-pyrano[3,4-f]indolizine-3,6,10(4H)-trione](/img/structure/B14915932.png)
![2-(Benzo[d]oxazol-2-ylthio)-N-(sec-butyl)acetamide](/img/structure/B14915937.png)
